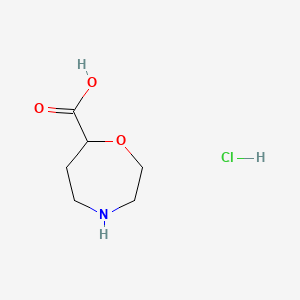

1,4-Oxazepane-7-carboxylic acid hydrochloride

Description

1,4-Oxazepane-7-carboxylic acid hydrochloride is a chiral heterocyclic compound containing a seven-membered oxazepane ring fused with a carboxylic acid group at the 7-position, with hydrochloride salt formation enhancing its solubility and stability . Its molecular formula is C₆H₁₂ClNO₃, and molecular weight is 254.12 g/mol. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing pharmacologically active molecules due to its rigid bicyclic structure and stereochemical versatility .

Properties

CAS No. |

2749686-97-1 |

|---|---|

Molecular Formula |

C6H12ClNO3 |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

1,4-oxazepane-7-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H |

InChI Key |

PUDXDDKMPVSDCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOC1C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Precursors

The most commonly reported synthetic approach involves intramolecular cyclization of suitable precursors such as epoxides, halohydrins, or alkenols with amines under controlled conditions. The general pathway includes:

- Starting Materials: Epoxides or halohydrins derived from amino alcohols or hydroxyketones.

- Cyclization Conditions: Base-mediated ring closure or acid-catalyzed cyclization using Brønsted or Lewis acids.

- Salt Formation: Subsequent treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

For example, cyclization of epoxide intermediates with cyclopropylamine under basic conditions followed by HCl treatment yields the target hydrochloride salt with high purity. Reaction temperatures are typically maintained at room temperature to optimize yield and minimize side reactions. Solvent choice such as 1,4-dioxane has been found effective for acid-catalyzed cyclization steps.

Multi-Step Organic Synthesis Starting from Methyl (2R)-Glycidate

An alternative multi-step synthesis begins with methyl (2R)-glycidate:

- Step 1: Lipase-catalyzed lactamization to form the oxazepane ring.

- Step 2: Hydrolysis of the lactam intermediate to yield the carboxylic acid.

- Step 3: Formation of the hydrochloride salt by acid treatment.

This enzymatic approach offers stereochemical control and can be tailored to improve enantiomeric purity. The process is adaptable depending on the desired yield and purity requirements.

Solid-Phase Synthesis and Polymer-Supported Methods

Recent advances include the use of polymer-supported synthesis, where intermediates are immobilized on resin supports such as Wang resin. Key steps involve:

- Alkylation of resin-bound amino acid derivatives with nitrobenzenesulfonyl chlorides.

- Cleavage using trifluoroacetic acid (TFA) or TFA/triethylsilane (Et3SiH) to release the oxazepane derivatives.

- Separation of diastereomers by reversed-phase high-performance liquid chromatography (RP-HPLC).

This method enables the synthesis of chiral 1,4-oxazepane-5-carboxylic acid analogues with controlled stereochemistry and high purity, though yields vary depending on the substituents and cleavage conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Room temperature (~20–25°C) | Optimal for cyclization and enzymatic steps |

| Solvent | 1,4-Dioxane, acetonitrile, methanol | Solvent choice influences reaction rate and purity |

| Catalysts | Brønsted acids (e.g., HCl), Lewis acids | Facilitate cyclization and salt formation |

| Reaction Time | Several hours to days (varies with method) | Longer times for solid-phase synthesis alkylation |

| Purification | Recrystallization, column chromatography, RP-HPLC | Essential for removing diastereomeric mixtures |

Optimization focuses on balancing reaction time, temperature, and solvent to maximize yield and purity. Monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with acetonitrile/methanol/phosphate buffer mobile phases is standard practice.

Analytical Characterization

Reliable characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR for structural confirmation and stereochemical assignments.

- Mass Spectrometry (MS): Verification of molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC): Assessment of purity and separation of stereoisomers.

- Polarimetry or Chiral HPLC: Determination of enantiomeric excess and stereochemical purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 7 undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical intermediates.

| Parameter | Details |

|---|---|

| Reactants | 1,4-Oxazepane-7-carboxylic acid hydrochloride + Alcohols (e.g., methanol, ethanol) |

| Catalysts/Conditions | Acid catalysis (HCl, H₂SO₄) or coupling agents (DCC, EDC) |

| Products | Corresponding esters (e.g., methyl 1,4-oxazepane-7-carboxylate) |

| Key Considerations | Reaction efficiency depends on alcohol nucleophilicity and pH control. |

Amidation Reactions

The carboxylic acid reacts with primary/secondary amines to form amides, a pivotal step in peptide-mimetic drug synthesis.

| Parameter | Details |

|---|---|

| Reactants | This compound + Amines (e.g., methylamine) |

| Activation Methods | Carbodiimide-based agents (e.g., DCC) or mixed anhydride formation |

| Products | Substituted amides (e.g., 1,4-oxazepane-7-carboxamide derivatives) |

| Key Considerations | Steric hindrance from the oxazepane ring may slow reaction kinetics. |

Ring-Opening Reactions

The seven-membered oxazepane ring undergoes cleavage under acidic or reductive conditions, enabling access to linear intermediates.

| Parameter | Details |

|---|---|

| Reactants | This compound |

| Conditions | Strong acids (e.g., HBr/AcOH) or reducing agents (e.g., LiAlH₄) |

| Products | Diamines or amino alcohols (e.g., 7-aminoheptanoic acid derivatives) |

| Key Considerations | Ring strain and protonation of the nitrogen influence reactivity. |

Reaction Mechanisms and Conditions

-

Esterification/Amidation : Follows nucleophilic acyl substitution, with the carboxylic acid activated via protonation or coupling agents.

-

Ring-Opening : Acidic conditions protonate the ring oxygen, weakening the C–O bond and facilitating cleavage.

-

Solubility Effects : The hydrochloride salt enhances aqueous solubility, necessitating pH adjustments (6–8) for optimal reactivity.

Comparative Reactivity of Structural Analogs

Research Implications

-

Pharmaceutical Intermediates : Ester and amide derivatives are explored as protease inhibitors or GPCR modulators.

-

Synthetic Challenges : Competing reactions (e.g., lactam rearrangement) require precise temperature control (20–60°C).

Scientific Research Applications

1,4-Oxazepane-7-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antifungal and anticonvulsant properties.

Industry: Utilized in the development of novel materials with unique physico-chemical properties.

Mechanism of Action

The mechanism of action of 1,4-oxazepane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For instance, its antifungal activity may result from the inhibition of fungal cell wall synthesis, while its anticonvulsant effects could be due to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural Differences :

- Contains a quinoline core instead of an oxazepane ring.

- Substituted with azepane (7-membered amine ring), fluorine, chlorine, and cyclopropyl groups .

Pharmacological Profile : - Exhibits potent antibacterial activity against Gram-negative pathogens due to fluoroquinolone-like mechanisms (DNA gyrase inhibition) . Physicochemical Properties:

- Higher molecular weight (469.3 g/mol ) and lipophilicity compared to 1,4-oxazepane-7-carboxylic acid hydrochloride, impacting bioavailability .

| Property | This compound | (R)-7-(Azepan-3-ylamino)-Quinoline Derivative |

|---|---|---|

| Core Structure | Oxazepane ring | Quinoline ring |

| Molecular Weight | 254.12 g/mol | 469.3 g/mol |

| Key Functional Groups | Carboxylic acid, HCl salt | Fluoro, chloro, azepane, cyclopropyl |

| Primary Application | Building block | Antibacterial agent |

| Solubility | High (due to HCl salt) | Moderate (lipophilic substituents) |

Oxazepam Hydrochloride

Structural Differences :

- A benzodiazepine derivative with a fused benzene and diazepine ring, lacking the oxazepane-carboxylic acid moiety .

Pharmacological Profile : - Acts as a GABA receptor agonist with anxiolytic and sedative effects, unlike the non-CNS activity of this compound . Synthesis Challenges:

- Requires stereoselective synthesis of the diazepine ring, whereas 1,4-oxazepane derivatives are more straightforward to functionalize .

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic Acid

Structural Differences :

- Replaces the oxazepane oxygen with sulfur , forming a benzothiazine ring .

Electronic Properties : - Sulfur’s lower electronegativity increases ring flexibility and alters hydrogen-bonding capacity compared to 1,4-oxazepane derivatives .

Applications : - Used in designing enzyme inhibitors targeting thiol-containing active sites, contrasting with the broader medicinal applications of oxazepane-based compounds .

(R)-7-(2-Bromophenyl)-1,4-oxazepane Hydrochloride

Structural Differences :

- Substituted with a bromophenyl group at the 7-position instead of carboxylic acid .

Pharmacological Relevance : - Serves as a precursor for dopamine receptor modulators, highlighting the versatility of oxazepane scaffolds in CNS drug discovery .

Key Research Findings

- Synthetic Utility : this compound’s chiral center enables enantioselective synthesis of complex molecules, outperforming simpler azepane or benzodiazepine analogs in modularity .

- Solubility Advantage : Its hydrochloride salt form provides superior aqueous solubility (>50 mg/mL) compared to neutral analogs like 3-oxo-benzothiazine derivatives (<10 mg/mL) .

- Stability : The oxazepane ring demonstrates higher hydrolytic stability under physiological pH than diazepine rings in benzodiazepines, reducing metabolic degradation risks .

Q & A

Q. What are the optimal synthetic routes for 1,4-oxazepane-7-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as epoxides or halohydrins with amines (e.g., cyclopropylamine) under basic conditions, followed by HCl treatment to form the hydrochloride salt . Optimization may include adjusting temperature (e.g., room temperature for cyclization steps), solvent selection (e.g., 1,4-dioxane for acid-catalyzed reactions ), and catalysts. Purity can be enhanced via recrystallization or column chromatography. Monitoring reaction progress with TLC or HPLC (using mobile phases like acetonitrile/methanol/phosphate buffers ) is critical.

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with pH-adjusted mobile phases (e.g., acetonitrile/methanol/phosphate buffer, pH 7.8 ) assesses purity. Mass spectrometry (MS) verifies molecular weight (C₇H₁₂ClNO₃, 209.63 g/mol ). Chiral HPLC or polarimetry is essential for confirming enantiomeric purity in stereospecific derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen). Stability tests under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict degradation pathways. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1,4-oxazepane derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations (e.g., (7R)- vs. (7S)-configurations ) or impurities. Validate biological assays using standardized protocols (e.g., MIC tests for antimicrobial activity) and cross-reference with pure enantiomers. Computational modeling (e.g., molecular docking) can predict binding affinities and rationalize observed activities .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to predict solubility/membrane permeability. Tools like COSMO-RS model solvation effects, aiding in rational structural modifications (e.g., adding hydrophilic groups to improve bioavailability) .

Q. What advanced purification techniques are recommended for isolating stereoisomers of this compound?

- Methodological Answer : Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or enzymatic kinetic resolution using lipases. Enantiomeric excess (ee) should be confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How can researchers mitigate synthetic challenges in scaling up this compound production?

- Methodological Answer : Pilot-scale reactions should optimize mixing efficiency (e.g., using continuous flow reactors for exothermic steps) and solvent recovery. Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, enable real-time monitoring of intermediates .

Methodological and Literature Review Questions

Q. What systematic approaches ensure comprehensive literature reviews for novel oxazepane derivatives?

- Define keywords (e.g., "this compound," "synthesis," "biological activity").

- Use databases like PubMed, SciFinder, and Reaxys, filtering for peer-reviewed articles (avoiding non-reviewed sources like ).

- Apply Boolean operators (e.g., "AND" for combinatorial properties) and limit searches to titles/abstracts for relevance .

Q. How should researchers document experimental protocols to ensure reproducibility?

- Detail reagent sources (e.g., Enamine Ltd for chiral building blocks ), exact molar ratios, and instrumentation settings.

- Include raw data in appendices and processed data in main text (e.g., NMR spectra, HPLC chromatograms).

- Disclose modifications to established methods (e.g., altered reaction temperatures or catalysts) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas). Wear chemically resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Emergency protocols should address acute toxicity risks (e.g., inhalation/ingestion) with immediate decontamination measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.